molecular formula C15H18BrN3O B14778525 (5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone

(5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone

Cat. No.: B14778525
M. Wt: 336.23 g/mol
InChI Key: UKWGBWXYGHOFQC-UHFFFAOYSA-N
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Description

(5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone is a synthetic organic compound that features a brominated indole core linked to an ethylpiperazine moiety via a methanone bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone typically involves the following steps:

    Bromination of Indole: The indole core is brominated at the 5-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as dichloromethane.

    Formation of Methanone Bridge: The brominated indole is then reacted with a suitable methanone precursor under conditions that facilitate the formation of the methanone bridge.

    Attachment of Ethylpiperazine: Finally, the ethylpiperazine moiety is introduced through a nucleophilic substitution reaction, often using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The indole core can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The methanone bridge can be reduced to a methylene group using reducing agents such as lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride in DMF.

Major Products

    Oxidation: Oxidized derivatives of the indole core.

    Reduction: Reduced methylene derivatives.

    Substitution: Substituted indole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

(5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study indole-related pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The exact mechanism of action of (5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The indole core can engage in π-π stacking interactions, while the piperazine moiety can form hydrogen bonds or ionic interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • (5-chloro-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone
  • (5-fluoro-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone
  • (5-iodo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone

Uniqueness

(5-bromo-1H-indol-2-yl)(4-ethylpiperazin-1-yl)methanone is unique due to the presence of the bromine atom, which can influence its electronic properties and reactivity. The bromine atom can also serve as a handle for further functionalization, making this compound a versatile intermediate in synthetic chemistry.

Properties

Molecular Formula

C15H18BrN3O

Molecular Weight

336.23 g/mol

IUPAC Name

(5-bromo-1H-indol-2-yl)-(4-ethylpiperazin-1-yl)methanone

InChI

InChI=1S/C15H18BrN3O/c1-2-18-5-7-19(8-6-18)15(20)14-10-11-9-12(16)3-4-13(11)17-14/h3-4,9-10,17H,2,5-8H2,1H3

InChI Key

UKWGBWXYGHOFQC-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CC(=C3)Br

Origin of Product

United States

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